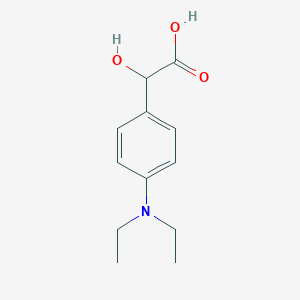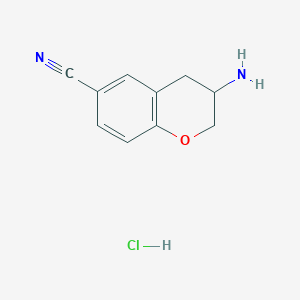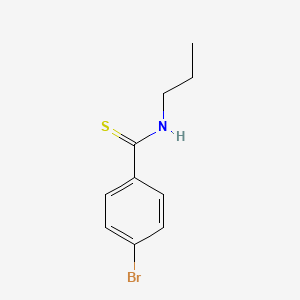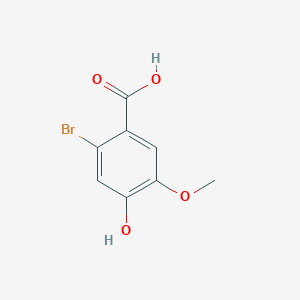
3-Azido-5-bromobenzoicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Azido-5-bromobenzoic acid: is an organic compound with the molecular formula C7H4BrN3O2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by an azido group (N3) and a bromine atom (Br), respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-5-bromobenzoic acid typically involves the following steps:
Bromination: The starting material, benzoic acid, undergoes bromination to introduce a bromine atom at the 5-position. This can be achieved using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Azidation: The brominated benzoic acid is then subjected to azidation to introduce the azido group at the 3-position. This can be done using sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Industrial Production Methods: Industrial production of 3-Azido-5-bromobenzoic acid may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and automated systems may be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: The azido group in 3-Azido-5-bromobenzoic acid can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (H2, Pd/C).
Oxidation Reactions: The bromine atom can participate in oxidation reactions, forming various brominated derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (H2, Pd/C).
Oxidation: Bromine (Br2), iron (Fe), aluminum bromide (AlBr3).
Major Products:
Substitution Products: Amino derivatives, thiol derivatives.
Reduction Products: Amino derivatives.
Oxidation Products: Brominated derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Azido-5-bromobenzoic acid is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various azido and brominated compounds, which are valuable intermediates in the preparation of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, 3-Azido-5-bromobenzoic acid is used in the study of enzyme mechanisms and protein labeling. The azido group can be selectively introduced into biomolecules, allowing for bioorthogonal reactions and click chemistry applications.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of novel drugs. Its azido group can be used for the synthesis of bioactive molecules, including antiviral and anticancer agents.
Industry: In the industrial sector, 3-Azido-5-bromobenzoic acid is used in the production of specialty chemicals and advanced materials. It is employed in the synthesis of polymers, dyes, and other functional materials.
Wirkmechanismus
The mechanism of action of 3-Azido-5-bromobenzoic acid depends on its chemical reactivity and the specific context in which it is used. The azido group is highly reactive and can participate in various chemical reactions, including nucleophilic substitution and click chemistry. In biological systems, the azido group can be used to label proteins and other biomolecules, enabling the study of molecular interactions and pathways.
Vergleich Mit ähnlichen Verbindungen
3-Amino-5-bromobenzoic acid: Similar structure but with an amino group instead of an azido group.
3-Bromo-5-nitrobenzoic acid: Similar structure but with a nitro group instead of an azido group.
3-Azido-4-bromobenzoic acid: Similar structure but with the bromine atom at the 4-position instead of the 5-position.
Uniqueness: 3-Azido-5-bromobenzoic acid is unique due to the presence of both an azido group and a bromine atom on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and versatility, making it valuable for a wide range of applications in synthetic chemistry, biological research, and industrial processes.
Eigenschaften
Molekularformel |
C7H4BrN3O2 |
|---|---|
Molekulargewicht |
242.03 g/mol |
IUPAC-Name |
3-azido-5-bromobenzoic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-5-1-4(7(12)13)2-6(3-5)10-11-9/h1-3H,(H,12,13) |
InChI-Schlüssel |
IRZKYMIDJIWCIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C=C1N=[N+]=[N-])Br)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)-5-(propylsulfanyl)-1,3,4-thiadiazole](/img/structure/B13580360.png)
![5-[(2-Methylpropyl)sulfanyl]pyridin-3-ol](/img/structure/B13580366.png)

![2-(Bromomethyl)-1-oxaspiro[4.5]decan-8-one](/img/structure/B13580384.png)

![3-[1-(3,5-Dichlorophenyl)-2,5-dioxoimidazolidin-4-yl]propanoicacid](/img/structure/B13580396.png)
![N-[4-(dimethylsulfamoyl)phenyl]-4-(trifluoromethyl)benzamide](/img/structure/B13580404.png)

![6'-Fluoro-2'-oxo-1',2'-dihydrospiro[azetidine-3,4'-[3,1]benzoxazine]-1-carboxamide](/img/structure/B13580413.png)





